molecular formula C14H12N2O7S B5305033 methyl 2-[(5E)-5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

methyl 2-[(5E)-5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B5305033
M. Wt: 352.32 g/mol
InChI Key: GFJWIPGRJIVHFX-IZZDOVSWSA-N
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Description

Methyl 2-[(5E)-5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound that belongs to the class of thiazolidine derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of a thiazolidine ring, along with nitro and hydroxy functional groups, makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

The synthesis of methyl 2-[(5E)-5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate typically involves a multi-step process. One common synthetic route includes the condensation of 4-hydroxy-3-nitrobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with methyl propanoate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Methyl 2-[(5E)-5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-[(5E)-5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research has shown its potential in treating various diseases due to its biological activity.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of methyl 2-[(5E)-5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis .

Comparison with Similar Compounds

Similar compounds to methyl 2-[(5E)-5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate include other thiazolidine derivatives such as:

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    5-arylidene-2,4-dioxothiazolidin-3-yl acetic acid derivatives: Exhibits antimicrobial and anticancer activities.

The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-[(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O7S/c1-7(13(19)23-2)15-12(18)11(24-14(15)20)6-8-3-4-10(17)9(5-8)16(21)22/h3-7,17H,1-2H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJWIPGRJIVHFX-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C(=O)C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)N1C(=O)/C(=C\C2=CC(=C(C=C2)O)[N+](=O)[O-])/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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